molecular formula C8H14N4O2S2 B13202322 N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

Katalognummer: B13202322
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: QEDCAHXPPQBSLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiadiazole ring, and a methanesulfonamide group, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with thiadiazole precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .

Wissenschaftliche Forschungsanwendungen

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide has found applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Eigenschaften

Molekularformel

C8H14N4O2S2

Molekulargewicht

262.4 g/mol

IUPAC-Name

N-(5-piperidin-4-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H14N4O2S2/c1-16(13,14)12-8-11-10-7(15-8)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,11,12)

InChI-Schlüssel

QEDCAHXPPQBSLH-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=NN=C(S1)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.